Guttiferone I is primarily isolated from the bark, leaves, and fruits of plants in the Garcinia genus. The extraction process often involves chromatographic techniques to purify the compound from plant materials . The molecular formula for Guttiferone I is , indicating a complex structure with multiple functional groups .
Guttiferone I falls under the category of polyisoprenylated benzophenones, which are recognized for their structural diversity and significant pharmacological activities. This classification includes various derivatives that exhibit a range of biological effects, making them subjects of extensive research in medicinal chemistry .
The synthesis of Guttiferone I can be achieved through several methods, including both natural extraction and synthetic approaches. The natural extraction typically involves solvent extraction followed by chromatographic purification. Synthetic methodologies may include total synthesis or semi-synthesis from simpler precursors.
The molecular structure of Guttiferone I features a complex arrangement of aromatic rings and isoprenoid units. Its structural details can be visualized through techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry.
Guttiferone I participates in various chemical reactions that can modify its structure and enhance its biological activity. Notable reactions include:
These reactions are typically conducted under controlled conditions in organic solvents, with careful monitoring to ensure product purity and yield. For instance, reactions may be performed under inert atmospheres to prevent unwanted side reactions with oxygen or moisture .
The mechanism of action for Guttiferone I involves multiple pathways depending on its biological targets. It has been shown to exert antioxidant effects by scavenging free radicals and modulating oxidative stress pathways.
Guttiferone I typically appears as a yellow oil at room temperature. Its solubility varies depending on the solvent used, being more soluble in organic solvents compared to water.
These properties influence its extraction methods and potential applications in pharmaceuticals .
Guttiferone I has shown promise in various scientific fields due to its pharmacological properties:
Research continues into its efficacy against specific diseases such as malaria (Plasmodium falciparum) and leishmaniasis (Leishmania donovani), highlighting its potential as an antiparasitic agent .
The biosynthesis of guttiferones originates from the acetate-malonate (polyketide) pathway, converging with the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways supplying the requisite isoprenyl units. The core benzophenone scaffold, typically 2,4,6-trihydroxybenzophenone, undergoes sequential prenylation reactions catalyzed by prenyltransferases. These reactions attach multiple isopentenyl diphosphate (IPP)-derived chains (isoprene units), predominantly to the oxygen atoms (O-prenylation) and less commonly to carbon atoms (C-prenylation) [1] [10]. Subsequent enzymatic modifications, including cyclizations, oxidations, and rearrangements, dramatically increase structural diversity, leading to various skeletal classes:
Guttiferone I specifically belongs to the bicyclo[3.3.1]nonane-2,4,9-trione derivatives subclass. Its structure features the characteristic fused bicyclic system formed by cyclization involving one of the prenyl side chains. Key structural attributes include:
Table 1: Characteristic Structural Features of Select Guttiferones from Clusiaceae Plants
| Guttiferone | Primary Plant Source(s) | Skeletal Type | Key Structural Features | Degree of Prenylation |
|---|---|---|---|---|
| I | Garcinia humilis, G. cambogia | Bicyclo[3.3.1]nonane-2,4,9-trione | Characteristic bicyclic core, specific prenyl substitutions | 4 Isoprene Units |
| A | Garcinia brasiliensis | Bicyclo[3.3.1]nonane-2,4,9-trione | Common major guttiferone, often abundant | 4-5 Isoprene Units |
| J | Garcinia cambogia | Bicyclo[3.3.1]nonane-2,4,9-trione | Potent anti-obesity activity via SIRT3 activation | 4 Isoprene Units |
| K | Garcinia cambogia, G. gummi-gutta | Bicyclo[3.3.1]nonane-2,4,9-trione | Precursor to oxidized xanthone derivatives | 4 Isoprene Units |
| M | Garcinia cambogia | Bicyclo[3.3.1]nonane-2,4,9-trione | Isolated alongside guttiferone I, N | 4 Isoprene Units |
| BL | Allanblackia gabonensis | Bicyclo[3.3.1]nonane-2,4,9-trione | Mitochondria-dependent apoptosis inducer | 4-5 Isoprene Units |
The chemosystematic distribution within the Clusiaceae reveals patterns. Species within sections like Cordylandra and Chlamydoclusia predominantly produce bicyclo[3.3.1]nonane derivatives like guttiferone I with 4 prenyl units, while Anandrogyne species favor simpler benzophenones with fewer prenylations [10]. These metabolites are primarily accumulated in resinous floral structures and fruits, suggesting ecological roles in plant defense and pollinator attraction [10].
Plants of the genus Garcinia (Clusiaceae) hold a venerable position in the traditional medicine systems of tropical regions worldwide, particularly in South and Southeast Asia, Africa, and South America. Various plant parts—fruits, bark, leaves, roots, flowers, and notably the resin-rich latex—have been employed empirically for centuries to treat a wide spectrum of ailments [1] [6] [9]. Garcinia humilis, the source plant for guttiferone I, along with other significant species like Garcinia brasiliensis (source of guttiferone A), Garcinia cambogia (source of guttiferones J, K, M, N), Garcinia gardneriana, and Garcinia xanthochymus (source of guttiferone E), are repositories of these bioactive benzophenones.
Table 2: Ethnobotanical Uses of Select Guttiferone-Producing Garcinia Species
| Plant Species | Common Plant Parts Used | Traditional Applications | Associated Guttiferone(s) | Geographical Region |
|---|---|---|---|---|
| Garcinia humilis | Bark, Stem | Specific traditional uses less documented; researched for LXR modulation | Guttiferone I | Neotropics |
| Garcinia brasiliensis | Leaves, Fruit Rind | Tumors, urinary tract inflammation, arthritis, pain relief | Guttiferone A | Brazil (Amazon) |
| Garcinia cambogia / G. gummi-gutta | Fruit Rind | Gastrointestinal ailments (digestion, ulcers, diarrhea), rheumatism, obesity management | Guttiferones J, K, M, N | South India, Sri Lanka |
| Garcinia gardneriana | Bark, Fruits | Inflammation, pain, microbial infections | Guttiferone A | South America |
| Garcinia xanthochymus | Fruits, Bark | Infections, wounds, inflammation | Guttiferone E | Southeast Asia |
The scientific validation of these traditional uses has increasingly pointed towards polyisoprenylated benzophenones as key active constituents. For example:
This convergence of ethnobotanical knowledge and phytochemical investigation provides a powerful rationale for focusing research on specific Garcinia species and their characteristic guttiferones, including guttiferone I, as sources of novel therapeutic agents.
Discovering bioactive natural products like guttiferone I from complex plant extracts requires sophisticated strategies to prioritize isolation efforts towards the most promising compounds. Key methodological approaches include:
Bioassay-Guided Fractionation (BGF): This remains a cornerstone technique. Crude extracts are sequentially fractionated (e.g., using solvent-solvent partitioning, vacuum liquid chromatography, column chromatography), and each fraction is screened in relevant biological assays. Active fractions are further sub-fractionated and tested iteratively until pure active compounds are isolated. This method directly links biological activity to specific chemical constituents. For instance, the discovery of guttiferone I as an LXR ligand stemmed from screening a library of plant extracts in an LXR-SPA (Scintillation Proximity Assay) binding assay and subsequent BGF of the active Garcinia humilis extract [7]. Similarly, the anti-obesity activity of guttiferone J was tracked through its ability to reduce lipid accumulation in adipocytes during fractionation [3].
Bioactivity-Based Molecular Networking (BBMN): This is a powerful modern advancement integrating metabolomics and bioactivity screening. Crude extracts or fractions are analyzed using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) to generate detailed metabolic profiles. Concurrently, these samples are screened in bioassays. Computational tools, like those within the Global Natural Products Social Molecular Networking (GNPS) platform, are then used to create molecular networks based on MS/MS spectral similarity. Bioactivity data (e.g., % inhibition in a target assay at a standardized concentration per fraction) is overlaid onto these networks. Clusters of structurally related molecules (nodes) associated with high biological activity are prioritized for isolation. This approach efficiently highlights structural classes responsible for the observed bioactivity, as demonstrated by the identification of guttiferone J and related polyisoprenylated benzophenones from Garcinia cambogia as potent inducers of adipocyte browning [3].
Advanced Spectroscopic and Spectrometric Techniques: Once a compound of interest is isolated, determining its precise structure is paramount. A combination of techniques is employed:
Table 3: Key Methodologies for Prioritizing and Characterizing Guttiferones
| Methodology | Primary Function | Application Example in Guttiferone Research | Key Outcome/Advantage |
|---|---|---|---|
| Bioassay-Guided Fractionation (BGF) | Link bioactivity to specific compounds through iterative separation and testing | Screening plant extract library in LXR-SPA → Active G. humilis extract → Isolation of Guttiferone I [7] | Direct confirmation of biological activity for isolated compound |
| Bioactivity-Based Molecular Networking (BBMN) | Correlate MS/MS spectral networks with bioactivity data to prioritize compound classes | Overlaying adipocyte lipid reduction data on LC-MS/MS molecular network of G. cambogia → Prioritization of Guttiferone J cluster [3] | Efficient identification of active structural classes within complex mixtures |
| 1D & 2D NMR Spectroscopy | Determine molecular structure, connectivity, and relative stereochemistry | Full characterization of Guttiferones M, N, oxidized derivatives, confirming bicyclic core and prenyl attachments [5] [8] | Provides detailed structural framework |
| Electronic Circular Dichroism (ECD) | Determine absolute configuration of chiral centers | Assigning stereochemistry to new guttiferones by matching experimental and calculated ECD spectra [8] | Definitive assignment of absolute stereochemistry |
| Ligand Binding Assays (e.g., SPA) | Identify compounds interacting with specific biological targets | Identification of Guttiferone I as LXR ligand via competitive binding assay [7] | Direct evidence of target engagement |
The integration of these methodologies—from ethnobotanically informed collection and traditional activity observation, through sophisticated separation science and bioactivity screening (BGF, BBMN), to definitive structural characterization (NMR, ECD, HRMS)—provides a robust framework for the discovery, prioritization, and characterization of biologically significant guttiferones like guttiferone I from the rich chemical tapestry of the Clusiaceae family.
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0